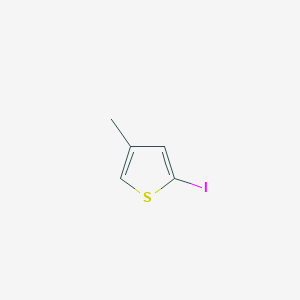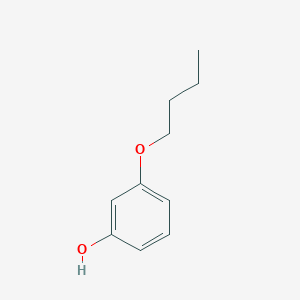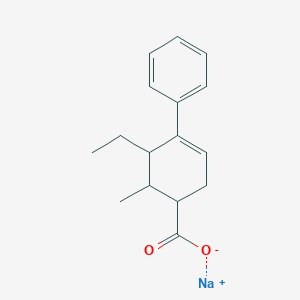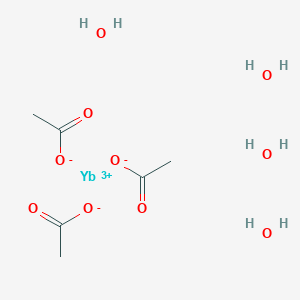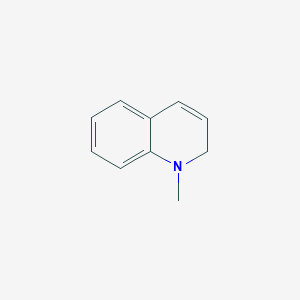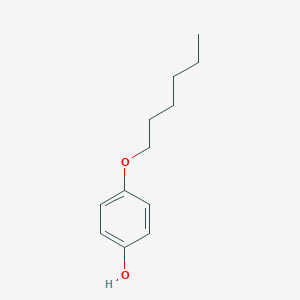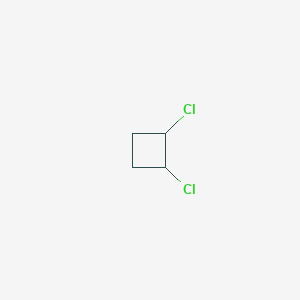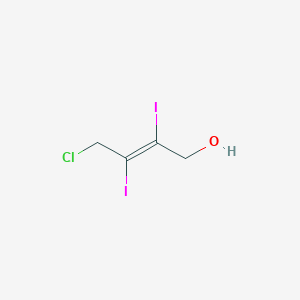
2,3-Diiodo-4-chloro-2-butenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diiodo-4-chloro-2-butenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a halogenated derivative of butenol and is widely used in chemical synthesis and research.
Aplicaciones Científicas De Investigación
2,3-Diiodo-4-chloro-2-butenol has numerous applications in scientific research. This molecule is used as a reagent in chemical synthesis, particularly in the preparation of various organic compounds. It is also used as a starting material for the synthesis of other halogenated derivatives of butenol. Additionally, 2,3-Diiodo-4-chloro-2-butenol is used in the preparation of radiolabeled compounds for medical imaging studies.
Mecanismo De Acción
The mechanism of action of 2,3-Diiodo-4-chloro-2-butenol is not fully understood. However, it is believed that this molecule acts as a halogenated alkene, which undergoes various reactions with other molecules in the presence of a catalyst. It is also thought to have a nucleophilic reaction with other molecules, leading to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,3-Diiodo-4-chloro-2-butenol are still being studied. However, it is known that this molecule has a high affinity for certain proteins and enzymes, which may play a role in its biological activity. It is also believed to have potential applications in the treatment of certain diseases, such as cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Diiodo-4-chloro-2-butenol in lab experiments is its high reactivity and selectivity. This molecule is highly reactive towards certain molecules, making it useful in the preparation of specific compounds. However, one of the limitations of using this molecule is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of 2,3-Diiodo-4-chloro-2-butenol. One potential direction is the further exploration of its biological activity and potential applications in the treatment of diseases. Another direction is the development of new synthesis methods for this molecule, which may improve its efficiency and yield. Additionally, the use of 2,3-Diiodo-4-chloro-2-butenol in the preparation of radiolabeled compounds for medical imaging studies is an area that requires further investigation.
Conclusion:
In conclusion, 2,3-Diiodo-4-chloro-2-butenol is a halogenated derivative of butenol that has numerous applications in scientific research. Its high reactivity and selectivity make it useful in the preparation of specific compounds, and its potential biological activity makes it a promising candidate for the treatment of certain diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2,3-Diiodo-4-chloro-2-butenol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is the reaction of 2,3-dibromo-4-chloro-2-butenol with silver nitrate in the presence of sodium iodide. This reaction results in the formation of 2,3-Diiodo-4-chloro-2-butenol with a high yield.
Propiedades
Número CAS |
19095-68-2 |
|---|---|
Nombre del producto |
2,3-Diiodo-4-chloro-2-butenol |
Fórmula molecular |
C4H5ClI2O |
Peso molecular |
358.34 g/mol |
Nombre IUPAC |
(E)-4-chloro-2,3-diiodobut-2-en-1-ol |
InChI |
InChI=1S/C4H5ClI2O/c5-1-3(6)4(7)2-8/h8H,1-2H2/b4-3+ |
Clave InChI |
ZBQCIUJENCZZNS-ONEGZZNKSA-N |
SMILES isomérico |
C(/C(=C(/CCl)\I)/I)O |
SMILES |
C(C(=C(CCl)I)I)O |
SMILES canónico |
C(C(=C(CCl)I)I)O |
Sinónimos |
4-Chloro-2,3-diiodo-2-buten-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
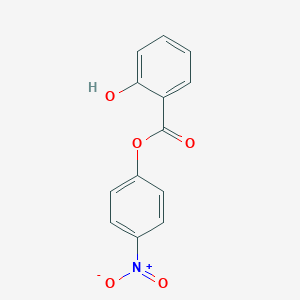
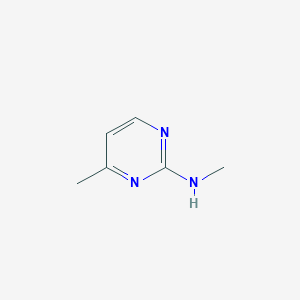
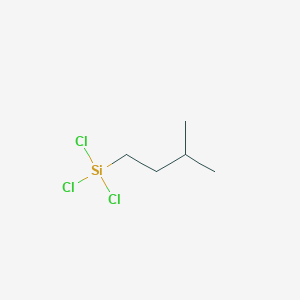
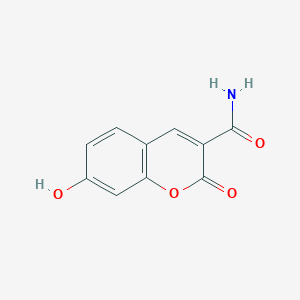
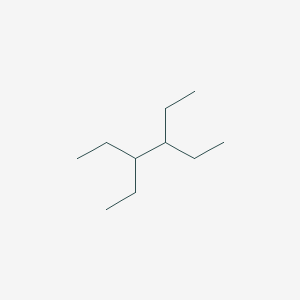
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
